6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Description
Properties
IUPAC Name |
6-[4-(difluoromethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3/c12-11(13)8-3-5-16(6-4-8)10-2-1-9(14)7-15-10/h1-2,7-8,11H,3-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJCUXYWNPLSLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Reaction Summary
| Step | Reaction Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of (E)-4-ethoxy-1,1-difluorobut-3-en-2-one | Ethyl vinyl ether + 2,2-difluoroacetic anhydride | 78 | Performed on 90 g scale, product used immediately |
| 2 | Conversion to (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile | Reaction with nitrile precursor | 77 | Combined batches for isolation |
| 3 | One-pot cyclization and reduction to 4-(difluoromethyl)pyridin-2-amine | Methoxylamine hydrochloride, acetic acid, HBr, zinc reduction | 60–72 | Optimized work-up avoids silica gel purification |
One-Pot Synthesis Procedure (Lab Scale Example)
- Starting Material: (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (50 g, 0.26 mol)
- Reagents: Methoxylamine hydrochloride (3 equiv), acetic acid solvent, hydrobromic acid in acetic acid (1.9 equiv), zinc (3 equiv)
- Conditions: Stir at 50 °C for 7 h, then add HBr and stir at 90 °C for 15 h; cool, degas, add zinc portionwise at room temperature, stir 3 h.
- Work-up: Filter over Celite, concentrate, basify with ammonium hydroxide, extract with dichloromethane, dry, solvent switch to heptane, crystallize at 4 °C.
- Yield: 72% isolated as light brown solid.
Large-Scale Synthesis Adaptation
- Scale: 3.0 kg of nitrile starting material
- Reagents: Methoxylamine hydrochloride (3 equiv), hydrobromic acid (2 equiv), zinc (3 equiv)
- Conditions: Similar to lab scale with appropriate volume adjustments and stirring times.
- Work-up: Filtration, concentration, basification, extraction, drying, activated charcoal treatment, crystallization.
- Yield: 60% isolated product (1.36 kg), pale brown solid.
Comparative Analysis of Preparation Routes
| Aspect | Route A | Route B | Route C (Five-step two-pot) |
|---|---|---|---|
| Starting Material Cost | Moderate | High | Low (commercially available) |
| Hazardous Reagents | Yes (DAST, radical bromination) | Moderate (PyBroP, triethylsilane) | No hazardous fluorinating agents |
| Scalability | Limited (<5 g) | Moderate | High (kg scale demonstrated) |
| Overall Yield | Low (2.8%) | Moderate (>65% per step) | Moderate (46%) |
| Process Complexity | High (5 steps, multiple isolations) | Moderate | Moderate (5 steps, 2 pots, one-pot cyclization) |
| Environmental/Safety | Poor (hazardous reagents) | Moderate | Improved (avoids sealed vessels) |
Research Findings and Notes
- The five-step two-pot procedure starting from 2,2-difluoroacetic anhydride represents a significant improvement in terms of safety, cost, and scalability for the production of 4-(difluoromethyl)pyridin-2-amine, which is structurally related to 6-(4-(difluoromethyl)piperidin-1-yl)pyridin-3-amine.
- The method avoids the use of hazardous fluorinating agents such as (diethylamino)sulfur trifluoride (DAST) and eliminates the need for sealed vessel reactions, enhancing practicality for industrial scale-up.
- The optimized one-pot cyclization and reduction step simplifies the process and reduces purification steps, improving overall efficiency.
- The process has been successfully scaled to multi-kilogram batches, demonstrating robustness and reproducibility suitable for pharmaceutical intermediate production.
Chemical Reactions Analysis
Types of Reactions
6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the pyridine ring to piperidine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives.
Scientific Research Applications
6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a scaffold for designing drugs with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and molecular interactions.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The piperidine and pyridine rings contribute to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Biological Activity
6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, cellular effects, and therapeutic potential, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a difluoromethyl group and a pyridine ring with an amine group. Its molecular formula is with a molecular weight of approximately 233.25 g/mol. The difluoromethyl group enhances its lipophilicity, improving membrane penetration and bioavailability.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Binding Affinity : The difluoromethyl group increases binding affinity to specific enzymes and receptors, enhancing selectivity.
- Enzyme Inhibition : In vitro studies have shown that the compound inhibits certain enzymes involved in metabolic pathways at nanomolar concentrations, suggesting potential therapeutic applications in diseases characterized by dysregulated enzyme activity .
Cellular Effects
Research indicates that this compound significantly influences various cellular processes:
- Cell Proliferation : It modulates cell growth and differentiation, potentially altering cellular behavior.
- Gene Expression : Alters the expression of specific genes, impacting cellular responses to stimuli.
- Membrane Permeability : The fluoromethyl group enhances the compound's ability to penetrate cell membranes effectively .
Table 1: Summary of Cellular Effects
| Cellular Process | Effect |
|---|---|
| Cell Proliferation | Modulates growth and differentiation |
| Gene Expression | Alters expression profiles |
| Membrane Permeability | Enhances penetration |
Therapeutic Potential
This compound has shown promise in various therapeutic areas:
- Anticancer Activity : The compound has been evaluated for its potential to induce cell death through mechanisms such as methuosis, which differs from traditional apoptosis. This unique mode of action could provide advantages in cancer therapy .
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further investigation against bacterial infections .
Case Study: Anticancer Activity
In a study evaluating the compound's effects on glioblastoma cells, it was found to induce significant cytotoxicity at low concentrations (0.1 μM), demonstrating its potential as an anticancer agent. The study highlighted that specific substitutions on the compound significantly altered its biological profile, enhancing its efficacy against cancer cells .
Dosage Effects
Dosage plays a critical role in determining the biological activity of this compound:
- Therapeutic vs. Toxic Doses : Lower doses are associated with beneficial effects, while higher doses may lead to toxicity. This underscores the importance of dosage optimization in preclinical studies .
Table 2: Dosage Effects
| Dosage Range | Effect |
|---|---|
| Low Doses | Beneficial effects |
| High Doses | Potential toxicity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine, and how can reaction yields be improved?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between 4-(difluoromethyl)piperidine and 3-aminopyridine derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency due to improved solubility of intermediates.
- Catalysts : Use of KCO or CsCO as bases facilitates deprotonation and accelerates the SNAr (nucleophilic aromatic substitution) mechanism .
- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours. Microwave-assisted synthesis can reduce reaction time to 1–2 hours with comparable yields .
- Yield Optimization : Purification via column chromatography (silica gel, eluent: DCM/MeOH 10:1) achieves >85% purity. Scaling reactions under inert atmospheres (N) minimizes byproduct formation.
Q. How can researchers validate the structural integrity of this compound?
- Analytical Workflow :
- NMR : H NMR (DMSO-d) should show characteristic peaks: δ 8.15 (pyridine-H), δ 6.85 (amine-NH), and δ 4.30–3.80 (piperidine-CH) .
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H] at m/z 213.23, with fragmentation patterns matching the difluoromethyl-piperidine moiety .
- X-ray Crystallography : Resolves spatial arrangement of the difluoromethyl group and pyridine ring, critical for structure-activity relationship (SAR) studies .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Screening Protocol :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Compare IC values with control compounds (e.g., cisplatin) .
- Enzyme Inhibition : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays. Include positive controls (e.g., staurosporine) and validate with Western blotting .
- Solubility : Measure in PBS (pH 7.4) and DMSO to guide dosing in cell-based assays.
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
- Mechanistic Insight :
- Metabolic Stability : The difluoromethyl group reduces oxidative metabolism by CYP450 enzymes, as evidenced by liver microsome assays (t > 120 min vs. <30 min for non-fluorinated analogs) .
- Membrane Permeability : LogP values (calculated: 1.8) suggest moderate lipophilicity, enhancing blood-brain barrier penetration in rodent models .
- Comparative Data :
| Analog | LogP | CYP3A4 t (min) |
|---|---|---|
| Difluoromethyl | 1.8 | >120 |
| Methyl | 1.2 | 45 |
| Hydrogen | 0.9 | 25 |
Q. What strategies resolve contradictory data in the compound’s anticancer activity across different cell lines?
- Experimental Design :
- Hypothesis Testing : If activity varies between HeLa (IC = 5 µM) and A549 (IC > 50 µM), perform:
- Proteomic Profiling : Identify differential expression of target proteins (e.g., EGFR, Bcl-2) via LC-MS/MS.
- CRISPR Knockout : Silence candidate genes (e.g., PI3KCA) to confirm target specificity .
- Pharmacodynamic Modeling : Use Hill coefficients to assess cooperativity in dose-response curves, distinguishing between on-target and off-target effects.
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for kinase targets?
- SAR Workflow :
- Scaffold Modifications : Introduce substituents at pyridine-C2 (e.g., Cl, OMe) to sterically hinder off-target binding.
- Piperidine Ring : Replace difluoromethyl with trifluoromethyl to enhance electron-withdrawing effects and kinase affinity (see analogs in ).
- Data-Driven Optimization :
| Modification | EGFR IC (nM) | Selectivity vs. PI3K |
|---|---|---|
| Parent Compound | 150 | 2-fold |
| C2-Cl | 75 | 5-fold |
| CF Piperidine | 40 | 10-fold |
Methodological Challenges
Q. What are the best practices for scaling up synthesis without compromising purity?
- Process Chemistry Guidelines :
- Continuous Flow Reactors : Enable gram-scale production with precise temperature control (ΔT ±2°C) and reduced side reactions .
- Quality Control : Implement in-line FTIR to monitor intermediate formation. Final purity ≥98% via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers address solubility limitations in in vivo studies?
- Formulation Strategies :
- Prodrug Design : Synthesize phosphate or acetate derivatives to enhance aqueous solubility (e.g., 10-fold increase in PBS) .
- Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability in murine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
